Synthesis Yield Comparison: Acetone Phenylhydrazone vs. Benzaldehyde Phenylhydrazone Under Standard Condensation Conditions
The synthesis of acetone phenylhydrazone via direct condensation of acetone with phenylhydrazine proceeds with an 87% yield under stoichiometric conditions, producing a yellow oily product [1]. In comparison, the analogous benzaldehyde phenylhydrazone synthesis yields only 53% after recrystallization from alcohol under comparable condensation methodology [2].
| Evidence Dimension | Synthesis yield (direct condensation) |
|---|---|
| Target Compound Data | 87% yield (1.19 g from stoichiometric reactants) |
| Comparator Or Baseline | Benzaldehyde phenylhydrazone: 53% yield (1.2 g after recrystallization) |
| Quantified Difference | 34 percentage points higher yield for acetone phenylhydrazone |
| Conditions | Stoichiometric reaction of phenylhydrazine with appropriate carbonyl compound at room temperature; product isolation without chromatographic purification |
Why This Matters
Higher synthetic yield translates to lower cost per gram for downstream applications and reduced resource expenditure in preparative-scale work.
- [1] Umar, Y., et al. Synthesis and Antimicrobial Evaluation of Some Simple Phenylhydrazones. ChemSearch Journal, 2019, 10(1), 68-75. View Source
- [2] Chemister.ru Database. (E)-1-benzylidene-2-phenylhydrazine (Benzaldehyde phenylhydrazone) Properties. View Source
